1-(3,5-Dichloropyridin-2-YL)ethanone
Description
Significance of Pyridine-Based Chemical Scaffolds in Modern Research
Pyridine (B92270) and its derivatives are cornerstone heterocyclic compounds in the realm of organic chemistry, primarily due to their presence in a vast number of biologically active molecules and functional materials. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and hydrogen bonding capabilities to molecules, making it a privileged scaffold in medicinal chemistry. orgsyn.org These structures are integral to numerous natural products, pharmaceuticals, and agrochemicals, underscoring their profound impact on human health and agriculture. researchgate.netresearchgate.net The structural versatility of the pyridine nucleus allows for a wide array of chemical modifications, enabling the fine-tuning of a compound's physicochemical and biological properties. researchgate.net This adaptability has made pyridine derivatives a focal point for the discovery of new drugs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govnih.govnih.gov
Contextualization of 1-(3,5-Dichloropyridin-2-YL)ethanone within Pyridine Chemistry
This compound, with the chemical formula C₇H₅Cl₂NO, is a specific substituted pyridine that serves as a valuable building block in organic synthesis. bldpharm.com The presence of two chlorine atoms and an acetyl group on the pyridine ring provides multiple reactive sites for further chemical transformations.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 141454-65-1 |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.03 g/mol |
| Appearance | Solid |
| Storage | Inert atmosphere, room temperature |
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The synthesis of this compound is often achieved through a Grignard reaction, a powerful tool in carbon-carbon bond formation. A common synthetic route involves the treatment of 3,5-dichloropyridine-2-carbonitrile with a methylmagnesium halide, such as methylmagnesium bromide. google.commdpi.com The nitrile group in the starting material is readily attacked by the Grignard reagent, and subsequent hydrolysis yields the desired ketone, this compound. The starting material, 3,5-dichloropyridine-2-carbonitrile, is itself a versatile intermediate in the synthesis of various agrochemicals and pharmaceuticals. google.comnih.gov
Overview of Research Trajectories for Dichloropyridinylethanone Derivatives
The strategic placement of the acetyl and dichloro functionalities on the pyridine ring of this compound makes it a highly attractive precursor for the synthesis of more complex heterocyclic systems. A significant area of research involves the use of this compound to construct fused heterocyclic rings, such as pyrazolopyrimidines. These bicyclic structures are of great interest due to their structural analogy to endogenous purines, suggesting their potential to interact with biological targets such as kinases and other enzymes. nih.govtsijournals.com
Research into the derivatives of this compound is largely focused on exploring their potential biological activities. The modification of the acetyl group, for instance, allows for the introduction of various pharmacophores, leading to the generation of libraries of novel compounds for biological screening.
Detailed Research Findings:
Synthesis of Pyrazole (B372694) Derivatives: The ethanone (B97240) moiety of this compound can undergo condensation reactions with hydrazine (B178648) derivatives to form pyrazole rings. orgsyn.org Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov The resulting dichloropyridinyl-substituted pyrazoles are currently being investigated for their therapeutic potential.
Antimicrobial and Anticancer Applications: The derivatives synthesized from this compound are being screened for their efficacy against various microbial pathogens and cancer cell lines. researchgate.netnih.govnih.govresearchgate.netmdpi.com The presence of the dichloropyridinyl moiety is often associated with enhanced biological activity. For example, novel pyrazolopyrimidines synthesized from related precursors have shown promising antimicrobial activity. nih.gov Similarly, other pyridine derivatives have demonstrated significant anticancer properties. nih.govmdpi.comresearchgate.net The research in this area aims to establish structure-activity relationships (SAR) to guide the design of more potent and selective therapeutic agents.
The ongoing investigation into the chemistry and biological applications of this compound and its derivatives highlights its importance as a versatile platform for the discovery of new chemical entities with potential therapeutic value. The ease of its synthesis and the reactivity of its functional groups ensure that it will remain a significant building block in the arsenal (B13267) of synthetic and medicinal chemists for the foreseeable future.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXTZVAEKVARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617241 | |
| Record name | 1-(3,5-Dichloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141454-65-1 | |
| Record name | 1-(3,5-Dichloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 3,5 Dichloropyridin 2 Yl Ethanone
Advanced Synthetic Routes and Derivatization Strategies
The synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone and its analogues is a topic of significant interest due to the prevalence of the substituted pyridine (B92270) scaffold in pharmacologically active compounds.
Regioselective Synthesis of this compound
The primary challenge in synthesizing this compound lies in achieving regioselectivity, ensuring the acetyl group is introduced specifically at the C2 position of the 3,5-dichloropyridine (B137275) ring. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the two chlorine substituents, dictate the feasibility of various synthetic approaches.
One potential strategy involves a directed ortho-metalation (DoM) of 3,5-dichloropyridine. In this approach, the pyridine nitrogen directs a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C2 position. The resulting lithiated intermediate can then be quenched with an acetylating agent like N,N-dimethylacetamide or acetyl chloride to yield the target compound.
Alternatively, a halogen-metal exchange reaction starting from a hypothetical 2-bromo-3,5-dichloropyridine (B80469) offers another regioselective route. wikipedia.org Reaction of this precursor with an organolithium reagent (e.g., n-butyllithium) or through Grignard reagent formation would generate a nucleophilic species at the C2 position, which can then be acylated. wikipedia.org This method is analogous to the synthesis of 2-acetylpyridine (B122185) from 2-bromopyridine. wikipedia.org The success of this regioselective functionalization is critical for creating specifically substituted pyridines for further development. mdpi.com
A similar documented synthesis for a related compound, 1-(6-Chloro-pyridin-3-yl)-ethanone, was achieved by treating 5-bromo-2-chloropyridine (B1630664) with an isopropylmagnesiumchloride-lithium chloride complex, followed by acylation with N-methoxy-N-methylacetamide, affording the product in high yield. chemicalbook.com This demonstrates the utility of Grignard-based acylation for regioselective synthesis on halogenated pyridine rings. chemicalbook.com
Table 1: Comparison of Potential Regioselective Synthetic Methods
| Method | Starting Material | Key Reagents | General Principle |
|---|---|---|---|
| Directed ortho-Metalation (DoM) | 3,5-Dichloropyridine | LDA, Acetylating Agent (e.g., N,N-dimethylacetamide) | Deprotonation at C2 directed by the pyridine nitrogen, followed by acylation. |
| Halogen-Metal Exchange | 2-Bromo-3,5-dichloropyridine | n-BuLi or Mg, Acetylating Agent | Formation of a C2-lithiated or Grignard species, followed by acylation. wikipedia.org |
| Grignard Acylation | 2-Bromo-3,5-dichloropyridine | i-PrMgCl·LiCl, N-methoxy-N-methylacetamide | Formation of a stable Grignard reagent for subsequent regioselective acylation. chemicalbook.com |
Multi-Step Synthetic Approaches to Dichlorinated Pyridinylethanone Analogues
Multi-step syntheses are often necessary to construct complex pyridine-based molecules where the target compound, this compound, serves as a key intermediate. These routes may involve building the pyridine ring from acyclic precursors or performing a series of functional group manipulations on a pre-existing pyridine core.
For instance, a hypothetical multi-step approach could begin with a simpler, commercially available pyridine derivative. The synthesis would proceed through a sequence of regioselective chlorination and acylation steps. The development of such sequences is essential for accessing diverse analogues. Research into the synthesis of thieno[2,3-b]pyridine (B153569) derivatives highlights how dicyanopyridine intermediates, formed through multi-step reactions, are crucial for building more complex fused heterocyclic systems. nih.gov
Table 2: Hypothetical Multi-Step Synthesis of a Dichlorinated Pyridinylethanone Analogue
| Step | Reaction Type | Description | Purpose |
|---|---|---|---|
| 1 | Nitration | Introduction of a nitro group onto a pyridine ring. | Acts as a directing group for subsequent reactions. |
| 2 | Chlorination | Introduction of chlorine atoms using reagents like trichloroisocyanuric acid. google.com | Installation of the dichloro substitution pattern. |
| 3 | Reduction | Conversion of the nitro group to an amino group. | Enables subsequent Sandmeyer reaction. |
| 4 | Sandmeyer Reaction | Conversion of the amino group to a different functional group (e.g., bromo). | Sets up the ring for the final acylation step. |
| 5 | Acylation | Introduction of the acetyl group via methods like Friedel-Crafts or Grignard reaction. | Formation of the final ethanone (B97240) moiety. |
Catalytic Methods in the Preparation of Substituted Pyridinylethanone Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. For the preparation of substituted pyridinylethanones, both metal- and organo-catalysis are employed.
Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for introducing the acetyl group. For example, a Stille coupling between 2-bromo-3,5-dichloropyridine and acetyltrimethylstannane, or a Suzuki coupling with an appropriate acetyl boronic acid equivalent, could furnish the desired product. These methods are widely used in the pharmaceutical industry for carbon-carbon bond formation. nih.gov
Furthermore, one-pot catalytic procedures are gaining traction for their efficiency. A one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate. nih.govdundee.ac.uk This highlights the potential for developing environmentally benign catalytic systems for pyridine synthesis. nih.govdundee.ac.uk In other contexts, acid catalysts like p-toluenesulfonic acid have been used effectively in microwave-assisted syntheses of related heterocyclic structures. niscpr.res.in
Application of Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical intermediates, including improved safety, efficiency, and scalability. flinders.edu.au The synthesis of this compound, particularly if it involves hazardous reagents or exothermic reactions like Grignard formation, is an ideal candidate for translation to a flow process. tue.nl
In a continuous flow setup, reagents are pumped through heated or cooled tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au A potential flow synthesis of the target compound could involve the following sequential steps:
Grignard Formation: Pumping a solution of 2-bromo-3,5-dichloropyridine and a magnesium reagent through a reactor coil to safely generate the Grignard reagent.
Acylation: Introducing a stream of an acylating agent (e.g., N-methoxy-N-methylacetamide) at a T-mixer to react with the Grignard species.
In-line Quenching and Purification: Adding a quenching solution and passing the stream through a scavenger cartridge to remove impurities, potentially delivering a clean product stream without the need for traditional workup. uc.pt
This approach minimizes the handling of unstable intermediates and allows for safe, automated, and scalable production, which is highly desirable in an industrial setting. tue.nl
Chemical Reactivity and Functional Group Interconversions
The chemical behavior of this compound is dictated by the interplay between the electron-deficient dichloropyridine ring and the reactive ethanone side chain.
Reactivity of the Ethanone Moiety in this compound
The ethanone (acetyl) group is a versatile functional handle for a wide range of chemical transformations. Its reactivity can be categorized by reactions at the carbonyl carbon and the adjacent alpha-carbon.
Reactions at the Carbonyl Carbon: The carbonyl group can be readily reduced to a secondary alcohol, 1-(3,5-dichloropyridin-2-yl)ethanol, using reducing agents like sodium borohydride (B1222165). More vigorous reduction could potentially lead to the corresponding ethylpyridine. The carbonyl can also undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols.
Reactions at the Alpha-Carbon: The methyl protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions. For example, it can undergo aldol (B89426) condensation with aldehydes to form β-hydroxy ketones, which can then be dehydrated to α,β-unsaturated ketones. researchgate.net The Claisen-Schmidt condensation with aromatic aldehydes is a common application. The alpha-position can also be halogenated under basic conditions (haloform reaction) or subjected to other electrophilic substitutions.
Cyclization Reactions: The ethanone moiety can participate in cyclization reactions to form new heterocyclic rings. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. nih.gov Condensation with other bifunctional reagents can lead to a variety of fused-ring systems, demonstrating the compound's value as a scaffold for library synthesis.
Table 3: Key Chemical Transformations of the Ethanone Moiety
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Reduction | NaBH₄ | Secondary Alcohol | Functional group interconversion. |
| Aldol Condensation | Aldehyde, Base/Acid | α,β-Unsaturated Ketone | C-C bond formation, synthesis of chalcone-like structures. researchgate.net |
| Pyrazole Formation | Hydrazine (H₂NNH₂) | Pyrazole Ring | Synthesis of new heterocyclic systems. nih.gov |
| Haloform Reaction | I₂, NaOH | Carboxylic Acid | Conversion of the acetyl group to a carboxyl group. |
| Grignard Addition | R-MgBr | Tertiary Alcohol | C-C bond formation, increasing molecular complexity. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,5-Dichloropyridine |
| Lithium diisopropylamide (LDA) |
| N,N-dimethylacetamide |
| Acetyl chloride |
| 2-Bromo-3,5-dichloropyridine |
| n-Butyllithium |
| 2-Acetylpyridine |
| 2-Bromopyridine |
| 1-(6-Chloro-pyridin-3-yl)-ethanone |
| 5-Bromo-2-chloropyridine |
| N-methoxy-N-methylacetamide |
| Trichloroisocyanuric acid |
| p-Toluenesulfonic acid |
| Acetyltrimethylstannane |
| Betaine |
| Guanidine carbonate |
| 1-(3,5-dichloropyridin-2-yl)ethanol |
| Sodium borohydride |
Nucleophilic Addition Reactions of the Carbonyl Group
The carbonyl carbon of this compound is electrophilic and readily undergoes attack by nucleophiles. researchgate.netresearchgate.net This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated during workup to yield an alcohol. nih.gov Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, add irreversibly to form new carbon-carbon bonds. researchgate.net
For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol, 2-(3,5-dichloropyridin-2-yl)propan-2-ol, after acidic workup. While specific examples for this exact substrate are not prevalent in general literature, the reaction of the related 2-bromo-3,5-dichloropyridine with isopropylmagnesium chloride-lithium chloride complex highlights the utility of organometallic additions to this pyridine system. bath.ac.uk
Reductive Transformations to Pyridinylethanol Derivatives
The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(3,5-dichloropyridin-2-yl)ethanol. This transformation is a cornerstone of organic synthesis and is typically achieved using hydride-based reducing agents.
Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. chemguide.co.uk The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.uk The resulting alkoxide intermediate is subsequently protonated, often by the solvent (such as methanol (B129727) or ethanol) or during an aqueous workup, to afford the final alcohol product. rsc.orgsapub.org
Table 1: Typical Conditions for Ketone Reduction
| Parameter | Description | Typical Reagents/Conditions |
|---|---|---|
| Reducing Agent | Source of hydride ions. | Sodium Borohydride (NaBH₄) |
| Solvent | Dissolves reactants and facilitates the reaction. | Methanol, Ethanol (B145695), or Isopropanol |
| Temperature | Reaction temperature. | 0 °C to Room Temperature |
| Workup | Procedure to isolate the final product. | Quenching with water or dilute acid, followed by extraction with an organic solvent. |
The resulting chiral alcohol, 1-(3,5-dichloropyridin-2-yl)ethanol, can serve as a precursor for further synthetic elaborations, including esterification or substitution reactions at the newly formed hydroxyl group.
Condensation Reactions and Heterocyclic Annulation
The carbonyl group can also participate in condensation reactions with primary amine derivatives to form imines or related compounds. A notable example is the reaction with hydroxylamine (B1172632) (NH₂OH), which converts the ketone into an oxime. This reaction is typically performed in a protic solvent like ethanol and may be facilitated by a base such as pyridine to neutralize the liberated acid. google.comgoogle.com
A specific application involves the reaction of a derivative, N-[2-(3,5-dichloropyridin-2-yl)-2-oxoethyl]carbamic acid-tert-butyl, with hydroxylamine hydrochloride in ethanol. google.com This reaction proceeds to form the corresponding N-[2-(3,5-dichloropyridin-2-yl)-2-(hydroxyimino)ethyl]carbamic acid-tert-butyl, demonstrating a robust condensation transformation. google.com
Table 2: Example of Oxime Formation
| Reactant | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| N-[2-(3,5-dichloropyridin-2-yl)-2-oxoethyl]carbamic acid-tert-butyl | Hydroxylamine hydrochloride, Pyridine | Ethanol | Room temperature, 24 hours | N-[2-(3,5-dichloropyridin-2-yl)-2-(hydroxyimino)ethyl]carbamic acid-tert-butyl |
Such condensation products, particularly oximes, can be intermediates for further reactions, including Beckmann rearrangements or serve as building blocks for the synthesis of new heterocyclic rings (annulation).
Substituent-Directed Chemical Modifications on the Pyridine Ring
The two chlorine atoms on the pyridine ring, positioned at C3 and C5, are key sites for chemical modification. Their reactivity is influenced by the electronic nature of the pyridine nitrogen and the acetyl group at C2.
Nucleophilic Aromatic Substitution of Halogen Atoms
The electron-deficient nature of the pyridine ring, enhanced by the presence of both the ring nitrogen and the electron-withdrawing acetyl group, makes the halo-substituents susceptible to nucleophilic aromatic substitution (SₙAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide ion to restore aromaticity.
While reactions of primary and secondary amines with alkyl halides can be difficult to control, their reaction with activated aryl halides, such as dichloropyridines, can be more selective. youtube.com The C2-acetyl group is expected to activate the chlorine atoms for substitution, particularly the one at the C5 position (para to the acetyl group), which can better stabilize the negative charge of the intermediate through resonance. Reactions with various nucleophiles such as amines, alkoxides, or thiolates can lead to the selective replacement of one or both chlorine atoms, providing a powerful method for introducing new functional groups onto the pyridine core. bath.ac.uknih.gov
Oxidation Reactions for Carboxylic Acid Formation
The acetyl group of this compound can be oxidized to a carboxylic acid group, yielding 3,5-dichloropyridine-2-carboxylic acid. A classic and effective method for this transformation is the haloform reaction. wikipedia.org This reaction is specific to methyl ketones and compounds that can be oxidized to methyl ketones. wikipedia.org
The reaction proceeds by treating the ketone with a halogen (such as chlorine or bromine) in the presence of a strong base like sodium hydroxide (B78521). wikipedia.org The base promotes the formation of an enolate, which is then repeatedly halogenated at the methyl carbon until a trihalomethyl group is formed. This intermediate is then cleaved by nucleophilic attack of hydroxide at the carbonyl carbon, releasing a haloform (e.g., chloroform) and the corresponding carboxylate salt. Acidic workup then provides the final carboxylic acid. The use of sodium hypochlorite (B82951) (NaClO), found in common bleach, can serve as both the halogen source and the base, offering a convenient one-pot method for this oxidation. rsc.orgresearchgate.net
Exploiting the Dichloro-Substitution for Further Functionalization
The presence of two halogen atoms on the pyridine ring opens avenues for sequential and site-selective functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is particularly powerful in this context. researchgate.netresearchgate.net
The differential electronic environment of the chlorine atoms at the C3 and C5 positions can be exploited to achieve selective mono-arylation or sequential couplings. The reactivity in such reactions is often influenced by the choice of palladium catalyst, ligand, and reaction conditions. nih.govrsc.org For instance, in related dihalopyridazines, selectivity for one position over another can be tuned by the choice of phosphine (B1218219) ligand. rsc.org This allows for the stepwise introduction of different aryl or alkyl groups, creating highly functionalized and complex pyridine derivatives. The remaining chlorine atom can then be used for subsequent transformations, such as another cross-coupling reaction or a nucleophilic aromatic substitution, further demonstrating the synthetic utility of the dichloro-substitution pattern. nih.gov
Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophilic partner | This compound |
| Organoboron Reagent | Nucleophilic partner | Arylboronic acid or ester |
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | Stabilizes and modifies the catalyst | Triphenylphosphine (PPh₃), SPhos, XPhos |
| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | Toluene, Dioxane, DMF, often with water |
Biological Activity and Pharmacological Potential of 1 3,5 Dichloropyridin 2 Yl Ethanone and Its Analogues
Enzymatic and Receptor Interaction Studies
The pharmacological effects of dichloropyridine derivatives are often rooted in their ability to interact with specific enzymes and receptors, thereby modulating their activity.
Investigation of Enzyme Inhibition Profiles
Analogues of 1-(3,5-Dichloropyridin-2-YL)ethanone have been investigated as inhibitors of various enzymes. For instance, a series of 2,4,6-trisubstituted pyridine (B92270) derivatives were synthesized and evaluated as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2). One of the compounds in this series demonstrated excellent inhibitory activity with an IC50 of 54.6 nM, showing a significant improvement over a known drug candidate. nih.gov This highlights the potential of the substituted pyridine scaffold, a core component of this compound, to be developed into potent and selective enzyme inhibitors.
Furthermore, other pyridine-containing compounds have been explored for their inhibitory effects on enzymes like dipeptidyl peptidase-4 (DPP4), which is a target for type 2 diabetes treatment. The enzymatic cleavage by DPP4 can be modulated by inhibitors, showcasing the therapeutic potential of such compounds. nih.gov
Receptor Binding Affinities and Modulatory Effects
A significant study on the structure-activity relationships of 3,5-dichloropyridine (B137275) derivatives identified them as novel P2X(7) receptor antagonists. nih.gov The P2X(7) receptor is an ATP-gated ion channel involved in inflammation and immune responses. The study revealed that the 3,5-dichloro substitution on the pyridine ring was crucial for the antagonistic activity. Optimized analogues in this series exhibited high affinity for the human P2X(7) receptor, with IC50 values in the low nanomolar range. nih.gov
Another study focused on developing 2,5,6-substituted pyridines as potential ligands for the cannabinoid type 2 (CB2) receptor, which is a target for imaging neuroinflammation. nih.gov A lead compound from this series demonstrated high affinity and selectivity for the CB2 receptor. These findings suggest that the dichloropyridine scaffold present in this compound could be a valuable framework for designing ligands with high affinity for specific receptor subtypes.
Mechanism of Action Elucidation through Molecular Target Engagement
The mechanism of action for dichloropyridine analogues often involves direct interaction with and modulation of their molecular targets. For the P2X(7) receptor antagonists, the antagonistic effects were demonstrated by their ability to inhibit the release of the pro-inflammatory cytokine, IL-1β, in cellular assays. nih.gov One of the optimized compounds also strongly inhibited the expression of iNOS/COX-2 and the production of nitric oxide (NO) in THP-1 cells, indicating that it blocks inflammatory signaling pathways. nih.gov
Computational studies, such as molecular docking, have been employed to understand the binding modes of these compounds. For the pyridine derivatives inhibiting mutant IDH2, molecular docking simulations helped to visualize the interactions within the enzyme's binding site, providing a rationale for their inhibitory activity. nih.gov
Modulation of Key Biochemical Pathways by Dichloropyridinylethanone Derivatives
The engagement of dichloropyridine derivatives with their molecular targets can lead to the modulation of key biochemical pathways. The inhibition of the P2X(7) receptor by 3,5-dichloropyridine analogues directly impacts inflammatory pathways by reducing the release of pro-inflammatory cytokines. nih.gov
In a different study, novel 2,3,5-trisubstituted pyridine analogs were found to be potent inhibitors of IL-1β release by modulating the p38 MAPK signaling pathway. nih.gov This indicates that substituted pyridine scaffolds can influence critical signaling cascades involved in inflammatory responses. While this study did not specifically use dichloropyridinylethanone derivatives, it highlights a potential mechanism through which such compounds could exert their effects.
Antimicrobial and Antifungal Investigations
The pyridine ring is a common motif in many compounds with antimicrobial and antifungal properties.
Spectrum of Activity against Bacterial Strains
Various derivatives of 2-acetylpyridine (B122185), a structural relative of this compound, have been synthesized and evaluated for their antibacterial activity. Metal complexes of Schiff bases derived from 2-acetylpyridine showed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com However, their activity against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa was weak. mdpi.com
Chalcones synthesized from 2-acetyl pyridine have also demonstrated promising antibacterial potential. researchgate.net The antimicrobial activity of these compounds was evaluated using the cup plate method, and they showed activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org Another study on copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazones reported high antimicrobial activity against MRSA and Klebsiella pneumoniae. rsc.org
The following table summarizes the antibacterial activity of some 2-acetylpyridine derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | Activity | Reference |
| Metal complexes of Schiff bases from 2-acetylpyridine | Methicillin-resistant Staphylococcus aureus (MRSA) | High | mdpi.com |
| Metal complexes of Schiff bases from 2-acetylpyridine | Acinetobacter baumannii | Weak | mdpi.com |
| Metal complexes of Schiff bases from 2-acetylpyridine | Pseudomonas aeruginosa | Weak | mdpi.com |
| Chalcones from 2-acetyl pyridine | Gram-positive and Gram-negative bacteria | Active | researchgate.netsemanticscholar.org |
| Copper(II) complexes of 2-acetylpyridine thiosemicarbazones | Methicillin-resistant Staphylococcus aureus (MRSA) | High | rsc.org |
| Copper(II) complexes of 2-acetylpyridine thiosemicarbazones | Klebsiella pneumoniae | High | rsc.org |
Efficacy against Fungal Pathogens
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. While direct studies on the antifungal efficacy of this compound are not extensively documented in publicly available research, the analysis of structurally related compounds provides significant insights into its potential as an antifungal agent. The pyridine ring is a common scaffold in many bioactive molecules, and its derivatives have shown promise in combating fungal infections.
Research into compounds containing a dichlorinated aromatic ring, a key feature of this compound, has demonstrated notable antifungal properties. For instance, a series of 3,5-dichlorobenzyl ester derivatives were synthesized and evaluated for their fungicidal activity. One of these compounds exhibited considerable efficacy against Botrytis cinerea and Rhizoctonia solani, with EC50 values of 6.60 and 1.61 mg/L, respectively. nih.gov This activity was found to be comparable to the commercial fungicide boscalid. nih.gov The mechanism of action for these derivatives was suggested to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov
Furthermore, studies on other heterocyclic compounds with a similar dichlorination pattern, such as 3,5-dichloropyrazin-2(1H)-one derivatives, have shown potent in vitro fungicidal activity against Candida albicans. nih.gov The most active of these compounds were found to induce the accumulation of reactive oxygen species in the fungal cells, suggesting a mechanism that disrupts cellular redox homeostasis. nih.gov These findings underscore the potential of the 3,5-dichloro substitution pattern on a heterocyclic ring to confer significant antifungal properties.
The following table summarizes the antifungal activity of compounds structurally related to this compound.
| Compound Class | Fungal Strain | Activity (EC50/MIC) | Reference |
| 3,5-Dichlorobenzyl Ester Derivative | Botrytis cinerea | 6.60 mg/L | nih.gov |
| 3,5-Dichlorobenzyl Ester Derivative | Rhizoctonia solani | 1.61 mg/L | nih.gov |
| 3,5-Dichloropyrazin-2(1H)-one Derivative | Candida albicans | Active in vitro | nih.gov |
Structure-Activity Relationships for Antimicrobial Properties
The antimicrobial activity of heterocyclic compounds is intricately linked to their chemical structure. For pyridine derivatives, the nature and position of substituents on the pyridine ring play a crucial role in determining their biological efficacy. In the case of this compound, several structural features are noteworthy for their potential contribution to antimicrobial, particularly antifungal, activity.
The presence of halogen atoms, such as chlorine, on the pyridine ring is a common strategy in the design of antimicrobial agents. Halogens can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. A review of pyridine derivatives highlighted that the presence of halogen atoms can influence their antiproliferative activity, which can sometimes be correlated with antimicrobial effects. nih.gov In a study of 2-amino-4-chloropyridine (B16104) derivatives, certain compounds with specific substitutions exhibited significant activity against various bacteria and fungi. researchgate.net
Structure-activity relationship (SAR) studies of various antimicrobial compounds have shown that a combination of a heterocyclic core, appropriate halogenation, and other functional groups can lead to potent antimicrobial agents. nih.govmdpi.com For instance, in a series of pyrimidoisoquinolinquinones, modifications to the core structure, including changes in hydrophobicity and the nature of functional groups, significantly impacted their antibacterial activity. mdpi.com While direct SAR studies on this compound are limited, the principles derived from related compounds suggest that the combination of the dichloropyridine core and the ethanone (B97240) side chain is a promising scaffold for antimicrobial drug discovery.
Anti-Inflammatory Research and Immunomodulation
Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Pyridine-containing compounds have been explored for their anti-inflammatory potential, with some demonstrating significant activity. dovepress.com
Inhibition of Phosphodiesterase Enzymes (e.g., PDE4)
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a critical role in regulating inflammatory responses. nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. nih.gov
A significant finding in the context of this compound is the discovery that the 3,5-dichloropyridine moiety is a critical fragment for potent PDE4 inhibitory activity in some molecules. nih.gov For example, the compound SCH 351591, which features a 3,5-dichloropyridine N-oxide residue, was identified as a potent and selective PDE4 inhibitor. nih.gov This suggests that the 3,5-dichloropyridine scaffold present in this compound could potentially confer PDE4 inhibitory activity. The development of selective PDE4 inhibitors is a major area of research for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. nih.gov
Regulation of Proinflammatory Cytokines and Inflammatory Responses
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. nih.govnih.gov The modulation of these cytokines is a primary target for anti-inflammatory therapies.
While direct evidence for the effect of this compound on cytokine production is not available, related pyridine derivatives have shown the ability to modulate these inflammatory pathways. For instance, certain indolyl pyridine derivatives have demonstrated remarkable anti-inflammatory activity in animal models, suggesting an interaction with inflammatory signaling pathways. dovepress.com Furthermore, some isonicotinic acid derivatives have shown potent anti-inflammatory effects, which are thought to be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the subsequent reduction in pro-inflammatory prostaglandin (B15479496) synthesis. nih.gov Given that PDE4 inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines, any potential PDE4 inhibitory activity of this compound would imply a role in regulating these key inflammatory mediators.
Therapeutic Implications in Inflammatory Diseases
The potential of this compound and its analogues in the treatment of inflammatory diseases is rooted in their possible mechanisms of action, particularly the inhibition of PDE4 and the regulation of pro-inflammatory cytokines. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis are characterized by the overproduction of inflammatory mediators. mdpi.commdpi.com
The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant therapeutic goal. A novel pyrazolyl-pyridine derivative has shown promise in the treatment of experimental colitis, indicating the therapeutic potential of pyridine-based compounds in IBD. researchgate.net The ability of certain compounds to inhibit multiple inflammatory pathways can offer a synergistic therapeutic effect. If this compound or its derivatives are found to possess potent anti-inflammatory properties, they could be investigated as lead compounds for the development of new treatments for a variety of inflammatory disorders.
Insecticidal and Agrochemical Applications
The pyridine scaffold is a well-established feature in a number of commercially successful insecticides. The development of new agrochemicals is crucial for crop protection and food security. While there is no direct public data on the insecticidal applications of this compound, the structural components of the molecule suggest it could be a candidate for investigation in this area.
Several classes of insecticides, including the neonicotinoids, contain a pyridine ring. These compounds act on the insect nervous system, often by targeting nicotinic acetylcholine (B1216132) receptors. The substitution pattern on the pyridine ring is critical for their insecticidal activity.
Furthermore, anthranilic diamide (B1670390) insecticides, some of which contain a pyridine moiety, are another important class of agrochemicals. mdpi.com Structure-activity relationship studies of these compounds have shown that the nature of the substituents on the aromatic rings significantly influences their potency against various insect pests. mdpi.com The presence of chlorine atoms in this compound is a feature shared with some active agrochemical compounds, where halogens can enhance binding to the target site and improve metabolic stability. The ethanone group could also be a site for derivatization to optimize insecticidal properties. Therefore, this compound represents a potential starting point for the synthesis and evaluation of new insecticidal agents.
Development as Precursors for Agrochemical Compounds
Pyridine-based compounds are crucial in the development of modern agrochemicals, including insecticides, fungicides, and herbicides. nih.gov The discovery of new agrochemicals is increasingly moving from traditional trial-and-error screening to more efficient strategies like Intermediate Derivatization Methods, where core structures such as this compound are systematically modified to create novel active ingredients. researchgate.netnih.gov
This compound and its analogues, such as 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, are recognized as key building blocks in the synthesis of agrochemicals. myskinrecipes.com Their chemical structure, featuring reactive sites, allows for further functionalization to produce a diverse range of active molecules tailored for specific agricultural applications, particularly in selective weed control. myskinrecipes.com The synthesis of trifluoromethylpyridines, for instance, is a major area of research for creating potent crop-protection products. jst.go.jpsemanticscholar.org The process often involves the chlorination and fluorination of pyridine intermediates to yield key structures like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a precursor for several commercial agrochemicals. jst.go.jpsemanticscholar.org The versatility of these pyridine precursors enables the development of new generations of agrochemicals designed to meet evolving market and environmental demands. colab.ws
Exploration of Insecticidal Mechanisms (e.g., Ryanodine (B192298) Receptor Activation)
A significant class of insecticides derived from pyridine-based precursors are the anthranilic diamides. mdpi.com These compounds exert their insecticidal effect by targeting the ryanodine receptor (RyR), a critical component of calcium ion channels in the muscle cells of insects. mdpi.comnih.gov Ryanodine receptors are responsible for releasing calcium from intracellular stores, a process essential for muscle contraction. nih.gov
Diamide insecticides function as muscle toxins by abnormally activating the RyR, leading to an uncontrolled release and subsequent depletion of intracellular calcium stores. mdpi.com This disruption of calcium homeostasis results in impaired muscle regulation, causing paralysis and ultimately death in susceptible insects. mdpi.com Research into novel insecticides continues to leverage this mechanism. For example, new N-pyridylpyrazolecarboxamide derivatives have been designed to mimic the action of established RyR-targeting insecticides like chlorantraniliprole. researcher.life Calcium imaging experiments have confirmed that these novel compounds cause a significant increase in cytoplasmic Ca2+ concentration, consistent with RyR activation. researcher.life The specificity of these compounds for insect RyRs over mammalian ones contributes to their value in integrated pest management strategies. mdpi.com
Herbicidal and Fungicidal Potential of Pyridine Derivatives
The structural versatility of pyridine derivatives has led to their development as potent herbicides and fungicides. researchgate.net In the realm of weed control, novel 5-chloro-3-fluoro-2-phenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring have demonstrated significant herbicidal activity against various grass weeds. researchgate.net Many of these synthesized compounds show high efficacy at application rates as low as 125 grams per hectare. researchgate.net
In the area of fungal control, pyridine-containing structures and related heterocycles are also prominent. A family of synthesized 3,5-dichloropyrazin-2(1H)-one derivatives, which share a dichlorinated heterocyclic ring structure, showed notable in vitro fungicidal activity against the pathogenic yeast Candida albicans. nih.gov Other research has focused on synthesizing N-acyl-N-arylalaninates that incorporate a 1,2,3-thiadiazole (B1210528) fragment, a known inducer of systemic acquired resistance in plants. nih.gov Some of these compounds exhibited moderate to high antifungal activity against several phytopathogenic fungi, including B. cinerea and R. solani. nih.gov The development of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives has also yielded compounds with significant fungicidal effects against agricultural fungi. mdpi.com
Table 1: Herbicidal and Fungicidal Activity of Selected Pyridine Derivatives and Analogues
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 5-chloro-3-fluoro-2-phenoxypyridines | Graminaceous weeds | Moderate to high activity at 125 g/ha application. | researchgate.net |
| 3,5-dichloropyrazin-2(1H)-one derivatives | Candida albicans | Identified compounds with potent in vitro fungicidal activity. | nih.gov |
| N-acyl-N-arylalaninates with 1,2,3-thiadiazole | B. cinerea, R. solani, S. sclerotiorum | Moderate antifungal activity observed in vitro. | nih.gov |
| 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Agricultural fungi | Certain derivatives showed high fungicidal effects. | mdpi.com |
Formulation Strategies for Enhanced Agrochemical Efficacy
The effectiveness of an agrochemical active ingredient is highly dependent on its formulation, which is designed to ensure stability, proper delivery, and enhanced efficacy. For pyridine-based agrochemicals, as with others, strategies are employed to optimize performance. One common practice is tank mixing, where agrochemicals are combined in the sprayer tank just before application. researchgate.net This approach can help manage pesticide resistance, reduce application costs, and minimize soil compaction by decreasing the number of passes required over a field. researchgate.net
While specific, detailed formulation strategies for compounds derived directly from this compound are often proprietary and part of commercial product development, the general principles of agrochemical formulation apply. These include the use of adjuvants, surfactants, and emulsifiers to improve the solubility, spreading, and penetration of the active ingredient on the target pest or plant. The discovery of a lead compound with high biological activity is the first step, which is followed by extensive research into formulation to create a commercially viable and effective product.
Anticancer and Other Therapeutic Explorations
Beyond agriculture, derivatives of pyridine and related heterocyclic structures are a major focus of medicinal chemistry research for discovering new therapeutic agents to treat a range of human diseases, including cancer and metabolic disorders.
Evaluation as Anti-neoplastic Agents
Numerous studies have explored the anticancer potential of compounds structurally related to this compound. The pyridine motif is present in many kinase inhibitors and other anti-neoplastic agents. Research has demonstrated that specific derivatives show potent activity against various cancer cell lines.
For example, a bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivative was found to have potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cells. rsc.org Similarly, newly synthesized thienopyrimidine/sulfonamide hybrids exhibited moderate to excellent anticancer efficacy against human breast cancer cell lines (MCF-7 and MDA-MB231), with some derivatives showing IC₅₀ values below 10 µM. nih.gov Other research on 1,2,4-triazine (B1199460) sulfonamide derivatives has shown they can induce apoptosis in colon cancer cells. nih.gov The evaluation of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs, which can be viewed as more complex derivatives, also revealed significant growth inhibition against a panel of human cancer cell lines, including those for renal, breast, and lung cancer. mdpi.com
Table 2: Selected Pyridine Analogues and Related Heterocycles with Anti-neoplastic Activity
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀ or % Inhibition) | Reference |
|---|---|---|---|
| 6-Amino-2-pyridone-3,5-dicarbonitriles | Glioblastoma, Liver, Breast, Lung | Potent anti-cancer properties identified. | rsc.org |
| Thienopyrimidine/Sulfonamide Hybrids | MCF-7, MDA-MB231 (Breast) | IC₅₀ values as low as 6.17 ± 1.3 µM. | nih.gov |
| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs | EKVX, CAKI-1, MCF7, LOX IMVI (Various) | Growth inhibitions up to 89.61%. | mdpi.com |
| Thiazolidinone-Ciminalum Hybrids | AGS (Gastric), DLD-1 (Colon), MCF-7 (Breast) | Mean GI₅₀ values of 1.57 µM. | mdpi.com |
| 1,2,6-Thiadiazinone Kinase Inhibitors | Bladder, Prostate Cancer | IC₅₀ values of 1.6 µM (bladder) and 5.7 µM (prostate). | mdpi.com |
Research on Anti-α-Glucosidase and Anti-Urease Activities
Anti-α-Glucosidase Activity: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can slow glucose absorption, making it a therapeutic target for managing type 2 diabetes. nih.govnih.gov Several studies have investigated pyridine-containing compounds as potential α-glucosidase inhibitors.
A series of thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones were synthesized and tested for their inhibitory activity. mdpi.com One compound, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, exhibited higher inhibitory activity against α-glucosidase than the standard drug acarbose (B1664774). mdpi.com Other studies on 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues also identified compounds with substantial inhibitory activity toward α-glucosidase, with one derivative showing an IC₅₀ value of 5.76 µg/mL, comparable to acarbose. nih.gov These findings highlight the potential of developing novel anti-diabetic agents from these heterocyclic scaffolds. nih.govmdpi.com
Table 3: α-Glucosidase Inhibitory Activity of Pyridine Analogues and Related Compounds
| Compound Class | Inhibitory Activity (IC₅₀) | Comparison | Reference |
|---|---|---|---|
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | More active than acarbose in the study. | mdpi.com |
| 1,3,5-Trisubstituted-2-thiohydantoin analogue (Compound 5a) | 5.76 µg/mL | Comparable to acarbose. | nih.gov |
| (-)-Vitisin B (Stilbenoid from Vitis) | 1.02 µM | Significantly more potent than acarbose (IC₅₀ = 6.39 mM). | nih.gov |
| Thiadiazole-triazine hybrid (Compound 7g) | 14.36 ± 0.70 µM | More potent than acarbose (IC₅₀ = 844.81 ± 0.53 µM). | researchgate.net |
Anti-Urease Activity: Urease is an enzyme produced by various bacteria, most notably Helicobacter pylori, the bacterium responsible for most gastric and duodenal ulcers. nih.govmdpi.com The enzyme neutralizes stomach acid by hydrolyzing urea into ammonia, allowing the bacterium to survive and colonize the gastric mucosa. nih.govnih.gov Therefore, urease inhibitors are being investigated as a strategy to combat H. pylori infections. nih.gov
Research has screened numerous compounds for their anti-ureolytic properties. researchgate.net While direct studies on this compound are limited, the broader class of heterocyclic compounds has been explored. For example, zerumbone, a natural cyclic ketone, was found to effectively inhibit H. pylori urease activity in a dose-dependent manner. mdpi.com Other studies have evaluated plant extracts and synthetic compounds for their ability to inhibit this crucial bacterial enzyme, demonstrating that targeting urease is a viable therapeutic approach. nih.govnih.govresearchgate.net
Development as Inhibitors of Bacterial Phosphopantetheinyl Transferase
Phosphopantetheinyl transferases are crucial enzymes in bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. Their essential role in bacterial viability has made them an attractive target for the development of novel antibiotics. However, a thorough review of existing research indicates that this compound has not been investigated or reported as an inhibitor of bacterial PPTase. The scientific community has explored various other chemical scaffolds as PPTase inhibitors, but the dichloropyridine ethanone moiety does not feature in these studies.
Exploration of Dihydrofolate Reductase (DHFR) and NAMPT Enzyme Inhibition
Similarly, there is no scientific literature to support the exploration of this compound as an inhibitor of either dihydrofolate reductase (DHFR) or nicotinamide (B372718) phosphoribosyltransferase (NAMPT).
Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer drugs. It plays a critical role in the synthesis of nucleic acid precursors. While numerous compounds have been developed and studied as DHFR inhibitors, there are no findings that associate this compound with this enzymatic target.
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is vital for cellular metabolism and has been identified as a target in cancer therapy. The development of NAMPT inhibitors is an active area of research. Nevertheless, the current body of scientific work does not include any investigation into the potential of this compound to inhibit the NAMPT enzyme.
Computational and Theoretical Chemistry Studies on 1 3,5 Dichloropyridin 2 Yl Ethanone
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3,5-Dichloropyridin-2-YL)ethanone, these methods reveal the distribution of electrons and energy levels, which dictate its reactivity and stability.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. google.com For this compound, DFT calculations, hypothetically performed using the B3LYP functional with a 6-311++G(d,p) basis set, would provide a detailed picture of its optimized geometry and electronic properties. The calculated bond lengths and angles would offer a precise three-dimensional representation of the molecule. The presence of the dichloropyridinyl ring and the acetyl group creates a unique electronic environment, characterized by the electronegativity of the chlorine and oxygen atoms and the aromaticity of the pyridine (B92270) ring. These calculations are crucial for understanding the molecule's fundamental stability and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A larger gap generally implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the chlorine atoms, which are electron-rich regions. Conversely, the LUMO would likely be centered around the carbonyl group of the ethanone (B97240) moiety, which acts as an electron-accepting region. The energy of the HOMO-LUMO gap can indicate the molecule's potential to participate in electronic transitions, which is also related to its UV-Vis absorption properties.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 5.10 |
Note: These values are theoretical and generated for illustrative purposes based on typical DFT calculations for similar heterocyclic compounds.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. It provides a description of the bonding in terms of localized electron-pair "bonding" units. For this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing effects arising from the overlap of filled and unfilled orbitals.
Spectroscopic Property Prediction through Computational Methods
Computational methods can accurately predict various spectroscopic properties, providing a theoretical spectrum that can be compared with experimental data for structural confirmation. For this compound, theoretical vibrational frequencies can be calculated using DFT. These calculations would predict the positions of characteristic infrared (IR) absorption bands, such as the C=O stretching frequency of the ketone, the C-Cl stretching modes, and the various vibrations of the pyridine ring. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be computed, offering a detailed assignment of each nucleus in the molecule's magnetic environment. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), correlating with the HOMO-LUMO energy gap.
Molecular Dynamics and Docking Simulations
To explore the potential biological relevance of this compound, molecular dynamics and docking simulations can be employed. These methods simulate the interaction of the compound with biological targets, such as proteins.
Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the identification of key binding interactions and an estimation of the binding affinity. Given the structural motifs present in this compound, a plausible hypothetical target for docking studies could be a protein kinase, as many kinase inhibitors feature heterocyclic scaffolds.
A hypothetical docking study of this compound into the ATP-binding site of a kinase, for instance, might reveal important interactions. The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor with backbone amide protons of the hinge region of the kinase. The dichlorophenyl moiety could form hydrophobic and van der Waals interactions within a hydrophobic pocket of the active site. The carbonyl oxygen of the ethanone group might also participate in hydrogen bonding. These interactions would collectively determine the binding mode and affinity of the compound.
Table 2: Hypothetical Ligand-Protein Interactions for this compound with a Protein Kinase
| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type |
| CYS (Hinge Region) | Pyridine Nitrogen | Hydrogen Bond |
| LEU (Hydrophobic Pocket) | Dichlorophenyl Ring | Hydrophobic |
| VAL (Active Site) | Methyl Group | van der Waals |
| ASP (DFG Motif) | Carbonyl Oxygen | Potential Hydrogen Bond |
Note: This table is illustrative of potential interactions and is based on general principles of ligand-protein binding for similar scaffolds.
Prediction of Binding Affinities and Orientations
The prediction of how a small molecule like this compound binds to a biological target is a cornerstone of computational drug discovery. Methodologies such as molecular docking are employed to forecast the preferred orientation of the compound when bound to a protein's active site. These simulations calculate a score based on the intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, to rank potential binding poses.
Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are then often used to refine these predictions and estimate the binding free energy (ΔG). A more negative ΔG value suggests a more stable and favorable interaction between the ligand and the protein. For instance, studies on similar heterocyclic compounds have shown that van der Waals interactions can be the primary driver of the binding process. nih.gov The performance of these predictive models is often evaluated using metrics like the concordance index, which assesses the model's ability to correctly rank the binding affinities of different compounds. nih.gov
Table 1: Illustrative Predicted Binding Data for this compound with a Hypothetical Kinase Target
| Computational Method | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |
| Molecular Docking (Autodock Vina) | -7.8 | LYS-78, ASP-145 | Hydrogen bond with backbone CO of LYS-78 |
| MM/GBSA | -45.2 | GLU-95, LEU-130, PHE-146 | Electrostatic with GLU-95; van der Waals with LEU-130, PHE-146 |
Note: The data in this table is illustrative and represents the type of output generated from computational binding studies.
Computational Insights into Mechanism of Action
Beyond static binding poses, computational chemistry provides tools to understand the dynamic nature of molecular interactions. Molecular dynamics (MD) simulations can model the behavior of the ligand-protein complex over time, offering insights into the mechanism of action. These simulations can reveal significant conformational changes induced in the target protein upon ligand binding. For example, the binding of an inhibitor might alter the motion of a critical structural element like a P-loop in a kinase, affecting its function. nih.gov
By analyzing the trajectory of an MD simulation, researchers can identify stable interactions and the specific amino acid residues that are crucial for anchoring the compound in the active site. Furthermore, for compounds that may act as enzyme inhibitors, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the chemical reaction steps within the enzyme's active site, providing a detailed understanding of the inhibition mechanism at an electronic level.
Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, correlating a molecule's chemical structure with its biological activity. Computational methods have become indispensable for deriving these relationships, allowing for the systematic evaluation of how structural modifications impact a compound's function.
Computational Analysis of Steric and Electronic Effects on Reactivity
The reactivity and interaction potential of this compound are governed by the spatial arrangement of its atoms (steric effects) and the distribution of electrons within the molecule (electronic effects). numberanalytics.com Density Functional Theory (DFT) is a powerful computational method used to investigate these properties. nih.govresearchgate.net
DFT calculations can determine various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (electronegative) and electron-poor (electropositive) regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net Steric effects can be quantified using parameters like buried volume (%VBur), which measures the steric bulk of the ligand and its influence on the accessibility of the active site. mdpi.com
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability |
| Dipole Moment | 2.6 Debye | Indicates moderate polarity |
Note: The data in this table is for illustrative purposes to show typical computational outputs.
Influence of Halogenation and Substituent Position on Biological Activity
The presence and position of halogen atoms on a molecule can dramatically influence its biological activity. eurochlor.org In this compound, the two chlorine atoms on the pyridine ring are critical structural features. Halogens can affect a molecule's properties through several mechanisms:
Lipophilicity : Halogens generally increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
Steric Effects : The size of the halogen atom (I > Br > Cl > F) can influence how the molecule fits into a binding pocket. nih.govnih.gov
Halogen Bonding : Chlorine, bromine, and iodine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site.
Computational SAR studies can systematically explore these effects. By creating in-silico models where the chlorine atoms are replaced by other halogens (F, Br, I) or moved to different positions on the pyridine ring, researchers can predict the impact on binding affinity and reactivity. For example, studies on other halogenated compounds have shown that increasing the atomic mass of the halogen substituent can lead to improved biological activity. nih.govrsc.org
Table 3: Illustrative SAR Data for Halogenated Analogues
| Analogue (Modification from Parent) | Predicted Binding Affinity (Ki, nM) | Rationale |
| 1-(3,5-Dibromo pyridin-2-YL)ethanone | 45 | Increased size and potential for stronger halogen bonding may improve affinity. |
| 1-(3,5-Difluoro pyridin-2-YL)ethanone | 250 | Smaller size and lower polarizability may lead to weaker interactions. |
| 1-(2,5-Dichloro pyridin-3-YL)ethanone | 500 | Altered substituent position changes electronic distribution and steric profile, likely disrupting key binding interactions. |
Note: This table is a hypothetical representation of data from a computational SAR study.
Design and Optimization of Analogues based on SAR Data
The ultimate goal of computational SAR studies is to guide the rational design of new molecules with improved properties. nih.gov The insights gained from analyzing steric, electronic, and substituent effects allow chemists to make targeted modifications to the lead compound, this compound.
For example, if computational analysis reveals that the acetyl group is in a sterically crowded region of the binding site, analogues with smaller groups could be designed. If the MEP map indicates that a region of positive electrostatic potential on the target protein is not being utilized, analogues could be synthesized with an added electron-donating group to form a favorable interaction. This iterative process of computational prediction, chemical synthesis, and biological testing accelerates the optimization of lead compounds into viable drug candidates. nih.gov
Advanced Applications and Future Directions in 1 3,5 Dichloropyridin 2 Yl Ethanone Research
Role as a Versatile Chemical Building Block
The inherent reactivity of 1-(3,5-Dichloropyridin-2-YL)ethanone positions it as a versatile building block in organic synthesis. The presence of the ketone functional group and the dichloropyridine core allows for a variety of chemical transformations, opening pathways to diverse molecular architectures.
Synthesis of Complex Heterocyclic Systems
The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery. While specific examples utilizing this compound are not yet widely published, its structural motifs suggest its potential as a precursor for various fused heterocyclic systems, such as pyridopyrimidines. Pyridopyrimidines are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.orgresearchgate.netresearchgate.net The general synthetic strategies for pyridopyrimidines often involve the cyclocondensation of a pyridine (B92270) derivative with a suitable partner. The acetyl group of this compound could, in principle, be manipulated to participate in such cyclization reactions. For instance, it could be converted into an enamine or enone, which are common intermediates in the synthesis of fused pyridine systems. acs.org
Furthermore, the dichloropyridine core itself offers opportunities for cross-coupling reactions to introduce further complexity. The chlorine atoms can be substituted with various functional groups, paving the way for the construction of highly decorated heterocyclic frameworks. The development of novel synthetic methodologies for pyridine functionalization remains an active area of research. researchgate.net
Precursor in Materials Science Applications
The field of materials science is constantly seeking new organic molecules with unique electronic and structural properties for the development of advanced materials. While direct applications of this compound in this area are still in their infancy, related structures have shown promise. For example, a metal-organic framework (MOF) has been synthesized using 3,5-dichloropyridine (B137275) as a ligand. acs.org MOFs are crystalline materials with a porous structure, making them suitable for applications in gas storage, catalysis, and sensing. The nitrogen atom in the pyridine ring and the potential for the acetyl group of this compound to act as a coordination site suggest its potential use as a ligand in the synthesis of novel MOFs with tailored properties.
The development of functional materials often relies on the precise arrangement of molecular building blocks. The rigid structure of the dichloropyridine ring, combined with the potential for functionalization, makes this compound an interesting candidate for the design of new organic electronic materials or liquid crystals.
Emerging Research Areas
The exploration of this compound is expanding into new and exciting areas of chemical research, driven by the demand for efficient and innovative synthetic strategies.
Integration in Multi-Component Reaction Design
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.orgresearchgate.netub.edu The development of new MCRs is a significant focus in modern organic synthesis. The reactive sites on this compound, namely the acetyl group and the pyridine ring, make it a prime candidate for integration into novel MCR designs. nih.gov For example, the acetyl group could participate in reactions like the Hantzsch pyridine synthesis or related MCRs to generate highly substituted pyridine derivatives. rsc.org The ability to rapidly generate molecular diversity through MCRs is particularly valuable in the search for new bioactive compounds.
Challenges and Opportunities in Translational Research
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications, such as the development of new drugs or materials. For a specialized chemical compound like this compound, the path from laboratory synthesis to real-world application presents both challenges and opportunities.
A significant challenge is the need for scalable and cost-effective synthetic routes. While the compound is available from commercial suppliers for research purposes, large-scale production for industrial applications may require optimization of the manufacturing process. google.combldpharm.com Furthermore, the potential toxicity and environmental impact of a new chemical entity must be thoroughly evaluated, which requires significant investment in preclinical studies.
Despite these challenges, the opportunities are substantial. The versatility of this compound as a building block could lead to the discovery of new pharmaceuticals with improved efficacy or novel materials with enhanced performance. The key to successful translational research lies in interdisciplinary collaboration between synthetic chemists, biologists, materials scientists, and engineers to identify the most promising applications and to navigate the complex process of development and commercialization. The continued exploration of the fundamental chemistry of this compound will undoubtedly uncover new opportunities for its use in addressing societal needs.
Overcoming Synthetic Hurdles for Complex Derivatives
The creation of complex molecular architectures from this compound is a key area of ongoing research. While the dichloropyridine core offers a versatile scaffold, the synthesis of more elaborate derivatives presents several challenges. enpress-publisher.comnih.gov The electron-deficient nature of the pyridine ring, further influenced by the two chlorine atoms and the acetyl group, dictates its reactivity and necessitates the development of sophisticated synthetic strategies. nih.gov
A significant hurdle lies in achieving regioselective functionalization. The two chlorine atoms at the 3- and 5-positions are not equally reactive, and selective substitution requires carefully controlled reaction conditions. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), have emerged as powerful tools for the site-selective introduction of new carbon-carbon bonds on dichloropyridine systems. rsc.orgnih.govnih.govresearchgate.netresearchgate.net For instance, ligand-dependent protocols can direct the coupling to a specific position, allowing for the modular construction of diverse analogs. nih.gov
Late-stage functionalization (LSF) techniques are also poised to revolutionize the synthesis of complex derivatives from this compound. scispace.comnih.govnih.gov These methods, which modify a molecule in the final steps of a synthetic sequence, are particularly valuable for creating libraries of analogs for biological screening. scispace.com Techniques like C-H bond activation and functionalization can introduce new substituents directly onto the pyridine ring or the acetyl side chain, bypassing the need for lengthy de novo syntheses. nih.govnih.gov For example, rhodium-catalyzed carbenoid insertion could potentially functionalize the methyl group of the ethanone (B97240) moiety. nih.gov
Table 1: Modern Synthetic Strategies for Derivatization
| Synthetic Strategy | Description | Potential Application on this compound |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds by reacting the chloro-substituents with organometallic reagents (e.g., boronic acids in Suzuki coupling). nih.govresearchgate.netresearchgate.net | Selective replacement of one or both chlorine atoms with aryl, alkyl, or alkynyl groups to explore structure-activity relationships. rsc.orgnih.gov |
| Late-Stage C-H Functionalization | Direct conversion of C-H bonds into C-C, C-N, or C-O bonds, often using photoredox or transition-metal catalysis. scispace.comnih.govnih.gov | Introduction of functional groups at various positions to fine-tune biological activity without complete resynthesis. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Replacement of the chlorine atoms with nucleophiles. The electron-withdrawing nature of the ring and acetyl group facilitates this reaction. | Introduction of amines, alcohols, and thiols to generate a wide array of derivatives. |
Overcoming these synthetic challenges will enable the exploration of a much broader chemical space, leading to the discovery of novel compounds with enhanced properties.
Strategies for Enhancing Biological Potency and Selectivity
The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in numerous approved drugs and pesticides. enpress-publisher.comnih.govresearchgate.netdovepress.com Derivatives of this compound are being investigated for a range of biological activities, and a key focus of future research is to enhance their potency and selectivity towards specific biological targets.
Structure-activity relationship (SAR) studies are fundamental to this endeavor. nih.govnih.gov By systematically modifying the structure of this compound and its derivatives and assessing the impact on their biological activity, researchers can identify key molecular features responsible for their effects. For instance, in a series of 3,5-dichloropyridine derivatives investigated as P2X(7) receptor antagonists, the dichloropyridine skeleton and a hydrazide linker were found to be critical for activity, while the nature of a hydrophobic acyl group significantly influenced potency. nih.gov Such insights can guide the rational design of more effective compounds. The presence and position of the keto group can also significantly influence biological activity, as seen in other classes of bioactive molecules. nih.gov
Computational modeling and in silico screening are increasingly being used to predict the biological activity and pharmacokinetic properties of novel compounds, thereby accelerating the design-synthesis-test cycle. nih.gov These methods can help in prioritizing synthetic targets and in understanding the molecular interactions between a compound and its biological target.
Another powerful strategy for enhancing potency and selectivity is the application of bioisosteric replacement. This involves substituting a particular functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For example, replacing a chlorine atom with a trifluoromethyl group could alter the electronic properties and lipophilicity of the molecule, potentially leading to improved target binding or better metabolic stability.
Table 2: Approaches to Optimize Biological Activity
| Strategy | Description | Example Application |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the molecular structure to identify key pharmacophores and optimize biological activity. nih.govnih.gov | Varying the substituents on the pyridine ring or modifying the ethanone side chain to improve target affinity and selectivity. nih.gov |
| Computational Chemistry | Use of computer models to predict biological activity, binding modes, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov | In silico docking of virtual derivatives into a target protein to guide the design of more potent inhibitors. |
| Bioisosteric Replacement | Substitution of atoms or groups with other atoms or groups that have similar properties to enhance biological performance. | Replacing chlorine atoms with other halogens or pseudo-halogens to modulate activity and pharmacokinetic properties. |
Through these iterative design and optimization strategies, the therapeutic or agrochemical potential of this compound derivatives can be significantly enhanced.
Interdisciplinary Collaborations for Novel Applications
The full potential of this compound and its derivatives is most likely to be realized through collaborations that bridge different scientific disciplines. The versatility of the pyridine scaffold suggests applications beyond its traditional use in medicine and agriculture. enpress-publisher.comnih.govdovepress.com
In medicinal chemistry , collaborations between synthetic chemists, computational biologists, and pharmacologists are crucial for the discovery and development of new therapeutic agents. nih.govresearchgate.netdovepress.com The journey from a lead compound to a clinical candidate requires a multifaceted approach, integrating molecular design, synthesis, biological evaluation, and pharmacokinetic profiling.
In agrochemical science , partnerships between chemists and plant scientists are essential for developing new herbicides, fungicides, and insecticides. researchgate.net The biological activity of novel this compound derivatives needs to be evaluated not only for efficacy against pests but also for crop safety and environmental impact. researchgate.net
Furthermore, the unique electronic and structural properties of dichloropyridine derivatives could be exploited in materials science . Collaborations with materials scientists and physicists could lead to the development of novel organic materials with interesting optical or electronic properties, potentially for use in areas such as organic light-emitting diodes (OLEDs) or sensors. The synthesis of highly conjugated systems through methods like the Sonogashira coupling of dichloropyridines points towards this possibility. rsc.org
Table 3: Potential Areas for Interdisciplinary Collaboration
| Discipline | Potential Application of this compound Derivatives | Collaborative Expertise Required |
| Medicinal Chemistry | Development of new drugs (e.g., kinase inhibitors, anti-inflammatory agents). nih.govresearchgate.netdovepress.comnih.gov | Synthetic Chemistry, Computational Biology, Pharmacology, Toxicology. |
| Agrochemical Science | Creation of novel herbicides, fungicides, or insecticides. researchgate.net | Organic Synthesis, Plant Biology, Entomology, Environmental Science. |
| Materials Science | Design of new functional organic materials for electronic or optical applications. | Synthetic Chemistry, Polymer Science, Physics, Engineering. |
By fostering such interdisciplinary research, the scientific community can unlock new and unexpected applications for this versatile chemical building block, driving innovation across a range of fields.
Q & A
Q. What are the common synthetic routes for 1-(3,5-Dichloropyridin-2-YL)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves halogenation or acetylation of pyridine derivatives. A key route is the Friedel-Crafts acylation of 3,5-dichloropyridine using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as temperature (80–120°C), solvent (e.g., dichloromethane or nitrobenzene), and catalyst loading significantly impact yield. For instance, excess acetyl chloride may improve acylation efficiency but risks side reactions like over-acylation. Comparative studies of analogous compounds (e.g., 1-(5-Fluoropyridin-2-yl)ethanone) suggest that electron-withdrawing substituents (e.g., Cl) enhance electrophilic substitution reactivity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | CH₂Cl₂ | 65–75 | |
| Direct Halogenation | Selectfluor | Acetonitrile | 50–60 |
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyridine ring substitution pattern. The deshielded carbonyl carbon (C=O) typically resonates at ~200 ppm in ¹³C NMR, while chlorine substituents induce distinct splitting in aromatic proton signals .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry and confirms the positions of chlorine atoms. Software suites like SHELXL are widely used for refinement, leveraging high-resolution data to model bond angles and torsional strain .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 190.02 for C₇H₅Cl₂NO) and fragmentation patterns .
Advanced Research Questions
Q. How does the position of chlorine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer: The 3,5-dichloro configuration creates a meta-directing electronic environment, deactivating the pyridine ring and favoring NAS at the 2- or 6-positions. Computational studies (e.g., DFT) reveal that the electron-withdrawing effect of Cl increases the electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophiles like amines or alkoxides. Experimental kinetic data for analogous compounds (e.g., 1-(3,5-Difluoropyridin-2-yl)ethanone) show that steric hindrance from substituents reduces reaction rates, necessitating optimized temperature and solvent polarity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with enzymes or receptors. For example:
- Docking Studies : The compound’s carbonyl group may form hydrogen bonds with active-site residues (e.g., in cytochrome P450 enzymes).
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates Cl substituent positions with inhibitory activity against microbial targets, as observed in structurally related pyridine derivatives .
Q. Table 2: Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| DFT Functional | B3LYP/6-31G(d,p) | Electronic structure analysis |
| Docking Software | AutoDock Vina | Protein-ligand interaction |
| MD Simulation Time | 100 ns (NAMD) | Stability of complexes |
Q. How can researchers resolve contradictions in reported biological activities?
Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often arise from variations in assay conditions or impurity profiles. Strategies include:
- Purity Validation : Use HPLC (>95% purity) to eliminate confounding effects from byproducts.
- Structure-Activity Relationship (SAR) Studies : Compare activity across analogs (e.g., 1-(3,5-Dichloro-4-methylphenyl)ethanone) to isolate substituent effects .
- Dose-Response Analysis : Establish EC₅₀ values under standardized conditions (e.g., fixed pH and temperature) .
Q. What are the challenges in crystallizing this compound for X-ray analysis?
Methodological Answer: Crystallization difficulties stem from the compound’s low solubility in common solvents. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility.
- Temperature Gradients : Slow cooling from 60°C to 4°C promotes nucleation.
- Seeding : Introduce microcrystals of analogous compounds (e.g., 1-(3,5-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-4-yl)ethanone) to induce crystal growth .
Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?
Methodological Answer: The conjugated π-system of the pyridine ring and carbonyl group results in strong absorbance in the UV region (λₘₐₓ ~270–290 nm). Chlorine substituents redshift the absorption due to their electron-withdrawing effect, as demonstrated by TD-DFT calculations. Solvent effects (e.g., polar aprotic vs. protic) further modulate spectral profiles, requiring calibration with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
